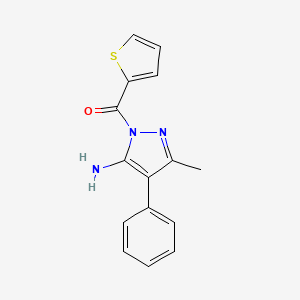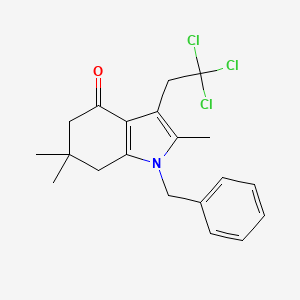![molecular formula C18H17ClN4OS B11088474 3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11088474.png)
3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives.
Preparation Methods
The synthesis of 3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Chemical Reactions Analysis
3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Cyclization reactions can be facilitated by heating with appropriate catalysts or under reflux conditions
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex thienopyridine derivatives.
Biology: The compound exhibits antimicrobial activity against strains like E. coli, B. mycoides, and C.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit microbial growth by interfering with essential enzymes and pathways in the microorganisms. The exact molecular targets and pathways are still under investigation, but it is known to exhibit strong binding affinity to certain bacterial proteins .
Comparison with Similar Compounds
3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide can be compared with other thienopyridine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Thieno[2,3-b]pyridine derivatives: These compounds are studied for their kinase inhibition properties.
Indole derivatives: These compounds exhibit anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClN4OS |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
6-amino-N-(5-chloropyridin-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C18H17ClN4OS/c19-11-6-7-14(21-9-11)23-17(24)16-15(20)12-8-10-4-2-1-3-5-13(10)22-18(12)25-16/h6-9H,1-5,20H2,(H,21,23,24) |
InChI Key |
NDBSRPXKRRZLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-methyl-N-(1-methyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-](/img/structure/B11088391.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-bromobenzoate](/img/structure/B11088402.png)
![1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11088411.png)
![N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]nicotinamide](/img/structure/B11088416.png)
![3-(1-{[(2-methoxyphenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11088421.png)

![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B11088432.png)
![7-(dimethylamino)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11088436.png)
![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088440.png)
![2,4-dimethyl-N-[(2Z)-3-[2-(morpholin-4-yl)ethyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11088443.png)
![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11088450.png)
![9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088458.png)


